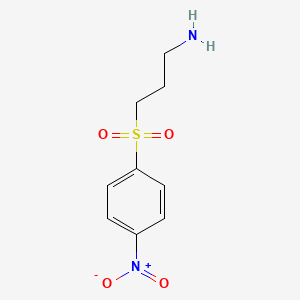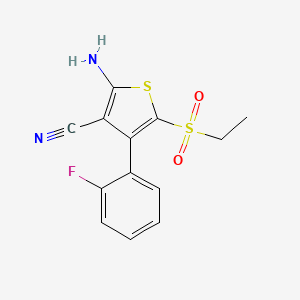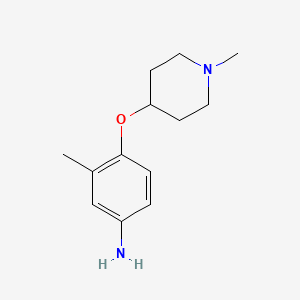![molecular formula C12H19NO4 B12075873 (2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)
(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol is a chiral compound with significant potential in various fields of scientific research. This compound features a 2,4-dimethoxyphenyl group attached to an amino-propane-1,2-diol backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol typically involves the N-alkylation of primary amines and the reduction of nitriles and amides. Common reducing agents used in these reactions include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) . These reactions are often carried out under controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Aplicaciones Científicas De Investigación
(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and produce various physiological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol is unique due to its specific chiral configuration and the presence of the 2,4-dimethoxyphenyl group
Propiedades
Fórmula molecular |
C12H19NO4 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
(2R)-3-[(2,4-dimethoxyphenyl)methylamino]propane-1,2-diol |
InChI |
InChI=1S/C12H19NO4/c1-16-11-4-3-9(12(5-11)17-2)6-13-7-10(15)8-14/h3-5,10,13-15H,6-8H2,1-2H3/t10-/m1/s1 |
Clave InChI |
ZUIQNSXCHQXJJG-SNVBAGLBSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)CNC[C@H](CO)O)OC |
SMILES canónico |
COC1=CC(=C(C=C1)CNCC(CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



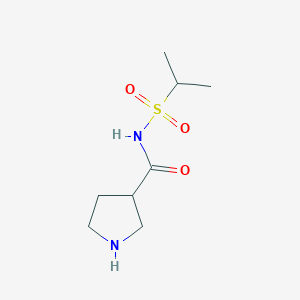

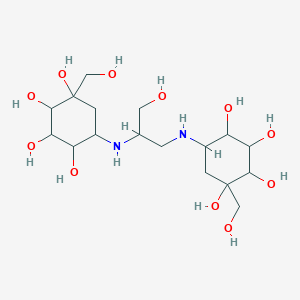
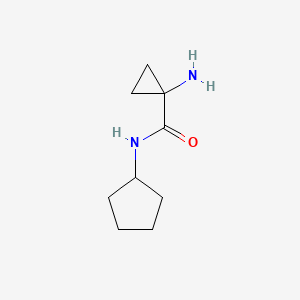
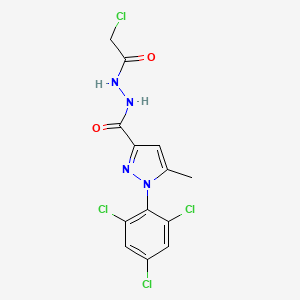


![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
